molecular formula C14H11BrN4O4S B11488798 3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11488798
M. Wt: 411.23 g/mol
InChI Key: SEMRMYISSRSHNF-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the oxadiazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromofuran-2-yl)-5-[(thiophen-2-yl)methyl]-1,2,4-oxadiazole
  • 5-(5-bromofuran-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

What sets 3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11BrN4O4S

Molecular Weight

411.23 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H11BrN4O4S/c15-10-4-3-8(22-10)11-18-14(23-19-11)13(21)17-6-5-16-12(20)9-2-1-7-24-9/h1-4,7H,5-6H2,(H,16,20)(H,17,21)

InChI Key

SEMRMYISSRSHNF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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